molecular formula C16H17BrN2O4S B3281485 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline CAS No. 735322-77-7

2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline

Cat. No.: B3281485
CAS No.: 735322-77-7
M. Wt: 413.3 g/mol
InChI Key: WCXJDCNXZFWZPB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3-bromophenoxy)-5-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c17-12-2-1-3-13(10-12)23-16-5-4-14(11-15(16)18)24(20,21)19-6-8-22-9-7-19/h1-5,10-11H,6-9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXJDCNXZFWZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001206584
Record name 2-(3-Bromophenoxy)-5-(4-morpholinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735322-77-7
Record name 2-(3-Bromophenoxy)-5-(4-morpholinylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735322-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenoxy)-5-(4-morpholinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline typically involves multiple steps:

    Formation of 3-Bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 3-Bromophenol is then reacted with 2-chloroaniline under basic conditions to form 2-(3-Bromophenoxy)aniline.

    Sulfonylation: The final step involves the reaction of 2-(3-Bromophenoxy)aniline with morpholine-4-sulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the bromophenoxy group or the sulfonyl group, potentially leading to dehalogenation or desulfonylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups at the bromine position.

Scientific Research Applications

Pharmaceutical Development

2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline has been explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors. Research indicates that compounds with similar structures can act as selective inhibitors for various biological targets, including:

  • NTPDases : A study highlighted the synthesis of sulfamoyl-benzamide derivatives that demonstrated potent inhibition against human NTPDases, which are implicated in several pathological conditions .
  • HIV Reverse Transcriptase : Derivatives of sulfonamide compounds have shown promise in inhibiting HIV reverse transcriptase, suggesting that modifications to the aniline structure can enhance antiviral activity .

Synthetic Intermediates

The compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for:

  • C–N Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions, which are crucial for forming C–N bonds in the synthesis of complex organic molecules .
  • Amide Formation : The morpholine and sulfonyl groups facilitate amide bond formation, allowing it to be used in synthesizing more complex sulfonamide derivatives .

Material Science

Due to its unique chemical structure, this compound can be utilized in developing advanced materials. Its properties may be leveraged in:

  • Polymer Chemistry : The incorporation of such compounds into polymers can enhance their mechanical properties or introduce specific functionalities, such as increased thermal stability or chemical resistance.

Case Study 1: Inhibition of NTPDases

A series of sulfamoyl-benzamide derivatives were synthesized and tested for their inhibitory effects on human NTPDases. Among these, compounds with a similar scaffold to 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline exhibited IC50_{50} values in the sub-micromolar range, indicating strong inhibitory potential against these enzymes. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups significantly enhanced potency .

Case Study 2: Antiviral Activity

Research focusing on sulfonamide derivatives demonstrated that modifications to the aniline framework could lead to improved activity against HIV reverse transcriptase. Compounds were systematically evaluated for their efficacy, revealing that certain substitutions could enhance binding affinity and selectivity .

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The morpholine sulfonyl group could play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Critical Notes

Research Gaps : Biological activity and detailed pharmacokinetic data are absent in provided evidence; further literature review is recommended.

Synthetic Utility : Bromine and fluorine substituents offer distinct reactivity profiles, influencing their roles in medicinal chemistry .

Biological Activity

2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline is a compound of interest due to its potential biological activity, particularly as an inhibitor of various enzyme systems. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the bromination of phenolic compounds and subsequent sulfonylation with morpholine derivatives. The presence of the bromine atom in the 3-position on the phenoxy group enhances its electronic properties, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline exhibits significant inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms. The structure-activity relationship studies highlight that modifications in the molecular structure can lead to varying degrees of inhibition across different isoforms.

Key Findings:

  • Inhibition Potency : The compound demonstrated IC50 values in the low micromolar range for h-NTPDase1 and h-NTPDase3, indicating strong inhibitory potential. For instance, the related compound 3i showed an IC50 of 2.88 ± 0.13 μM against h-NTPDase1 .
  • Selectivity : The selectivity of the compound towards specific h-NTPDase isoforms was influenced by the presence of substituents such as bromine and morpholine, which modulate interactions with the enzyme's active site .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications affect biological activity:

CompoundSubstituentIC50 (μM)Target Enzyme
3iBromine2.88 ± 0.13h-NTPDase1
3fMethoxy0.27 ± 0.08h-NTPDase2
3gMethyl3.21 ± 0.09h-NTPDase3
3hMethylene2.54 ± 0.05h-NTPDase3

The presence of electron-withdrawing groups like bromine significantly enhances binding affinity and inhibitory potency against these enzymes .

Case Studies and Experimental Evaluations

Several studies have evaluated the biological activity of similar compounds with modifications in their chemical structure:

  • Inhibition Studies : A study reported that derivatives with sulfonamide groups exhibited varying degrees of inhibition against bovine carbonic anhydrase II, with some compounds showing up to 67% inhibition at higher concentrations .
  • Antitumor Activity : Related arylsulfonamide compounds were tested against colon cancer cell lines, revealing that specific substitutions led to enhanced antiproliferative effects, emphasizing the importance of structural diversity in biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves two key steps:

Coupling Reaction : React 3-bromophenol with a pre-functionalized aniline derivative (e.g., 5-nitroaniline) under Ullmann or Buchwald-Hartwig conditions using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in a polar aprotic solvent (e.g., DMF) at 80–100°C .

Sulfonation : Introduce the morpholine-4-sulfonyl group via sulfonation using morpholine sulfonic acid chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃ or DMSO-d₆) to confirm substituent positions. Key signals include aromatic protons (δ 6.8–7.5 ppm) and morpholine sulfonyl protons (δ 3.5–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z ~425).
  • X-ray Crystallography : Employ SHELXL for single-crystal structure determination. Prepare crystals via slow evaporation (solvent: dichloromethane/methanol) and analyze using Mo-Kα radiation .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorescence-based assays. Prepare compound in DMSO (stock: 10 mM) and use IC₅₀ calculations .
  • Cellular Uptake Studies : Utilize confocal microscopy with fluorescently tagged derivatives (e.g., FITC conjugation) in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Binding Studies : Perform surface plasmon resonance (SPR) to quantify affinity (KD values) for target proteins (e.g., receptors). Use molecular docking (AutoDock Vina) to model interactions, focusing on hydrogen bonding with the morpholine sulfonyl group and halogen-π interactions from the bromophenoxy moiety .
  • Pathway Analysis : Conduct RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .

Q. How should researchers address contradictions in biological activity data arising from structural isomerism?

  • Isomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers if asymmetric centers exist. Compare bioactivity of isolated isomers in dose-response assays .
  • Substituent Effects : Synthesize analogs (e.g., 2-(4-bromophenoxy) or trifluoromethyl variants) and evaluate SAR trends. For example, para-substituted bromophenoxy groups may reduce steric hindrance, enhancing target binding .

Q. What computational strategies predict the compound’s reactivity and stability under varying conditions?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (Gaussian 09, B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. The morpholine sulfonyl group’s electron-withdrawing nature may stabilize the aniline ring .
  • Molecular Dynamics (MD) : Simulate solvation dynamics (GROMACS) in aqueous and lipid environments to assess membrane permeability. The bromophenoxy group’s hydrophobicity may enhance cellular uptake .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenoxy)-5-(morpholine-4-sulfonyl)aniline

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